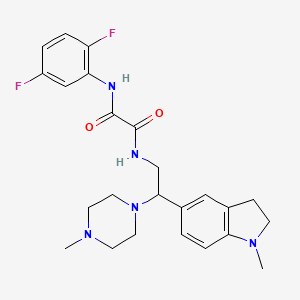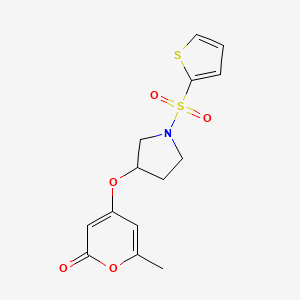
6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactivity and Synthesis Analysis
The reactivity of 6-methyl-2H-pyran-2-one derivatives has been explored through the preparation of various substituted compounds. Specifically, 4-azido-6-methyl-2H-pyran-2-one has been used in 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes to yield 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. Additionally, iminophosphoranes derived from this compound have been synthesized, demonstrating the versatility of the pyranone ring in forming diverse heterocyclic structures .
Molecular Structure Analysis
The molecular structure of related pyran and thiopyran compounds has been studied through X-ray analysis. For instance, the structure of 4-methyl-2,3,6-triphenyl-2H-thiopyran was confirmed by X-ray, providing insights into the stereochemistry and electronic properties of the thiopyran ring system. This information is crucial for understanding the behavior of similar compounds, such as 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, under various chemical conditions .
Chemical Reactions Analysis
The photochemical behavior of pyran and thiopyran derivatives has been investigated, revealing that compounds like 2,4,4,6-tetraphenyl-4H-pyran and -4H-thiopyran undergo a color change upon irradiation. This is attributed to a 1,5-electrocyclic reaction, leading to the formation of bicyclic compounds. The study of these photochemical reactions helps in understanding the potential reactivity of this compound when exposed to light .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds offer valuable information. For example, the crystallization behavior of pyrazolopyridine derivatives and their supramolecular aggregation through hydrogen bonding and pi-pi stacking interactions can inform predictions about the solubility, crystal structure, and intermolecular interactions of similar pyranone derivatives .
Wissenschaftliche Forschungsanwendungen
Thiolytic Chemistry and Cancer Chemoprevention
Compounds related to the structure have been studied for their thiolytic chemistry and potential as precursors to cancer chemopreventive metabolites. For example, derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their biological activities, highlighting the relevance of thiophene-sulfonyl moieties in medicinal chemistry (Mettachit Navamal et al., 2002).
Heterocyclic Chemistry and Material Science
The oxa Diels–Alder reactions involving pyran-2-ones have shown unusual pathways leading to the synthesis of compounds with potential applications in material science. This highlights the versatility of pyranone derivatives in synthesizing complex molecular structures (Adil I. Khatri & S. D. Samant, 2015).
Anticancer Activity
Derivatives of 4H-Pyran have been synthesized using microwave-assisted methods, showing promising anticancer activity. This suggests that modifications of the pyran core, similar to the structure , could yield compounds with significant biological activities (S. Hadiyal et al., 2020).
Synthesis and Characterization of Sulfonates and Sulfonamides
Research on synthesizing mono- and bis-chlorosulfonylarylpyrones demonstrates the synthetic utility of incorporating sulfonyl and pyrone moieties for developing new chemical entities. This research could inform approaches to manipulating the compound for targeted applications (A. Shahrisa et al., 2010).
Pharmacological Selectivity
Studies on κ-opioid receptor antagonists featuring pyrrolidinylsulfonyl motifs highlight the potential of such structures in designing selective pharmacological agents. This underscores the importance of structural motifs similar to those in the compound of interest for drug development (S. Grimwood et al., 2011).
Eigenschaften
IUPAC Name |
6-methyl-4-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-10-7-12(8-13(16)19-10)20-11-4-5-15(9-11)22(17,18)14-3-2-6-21-14/h2-3,6-8,11H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVXUVLIMBQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

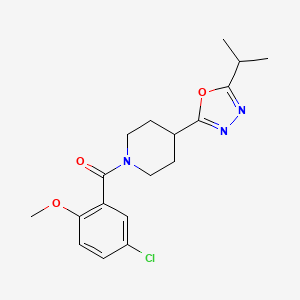
![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)
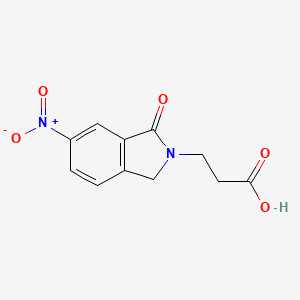
![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)
![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)
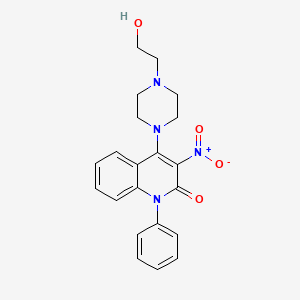
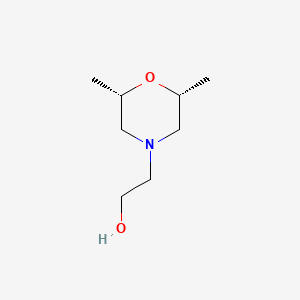
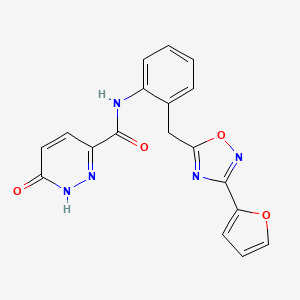
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)
